molecular formula C16H23N3O3 B5346708 3-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid

3-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B5346708
M. Wt: 305.37 g/mol
InChI Key: HNSLYXUHSVULQH-UHFFFAOYSA-N
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Description

3-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}bicyclo[222]octane-2-carboxylic acid is a complex organic compound that features a bicyclo[222]octane core with an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}bicyclo[222]octane-2-carboxylic acid typically involves multiple steps One common approach starts with the preparation of the bicyclo[22The final step involves the formation of the carbamoyl group under controlled conditions, often using reagents such as carbonyldiimidazole or similar activating agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction can lead to various reduced forms of the compound .

Scientific Research Applications

3-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The bicyclo[2.2.2]octane core provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its structural combination, which imparts specific chemical and biological properties not found in other similar compounds .

Properties

IUPAC Name

3-(3-imidazol-1-ylpropylcarbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c20-15(18-6-1-8-19-9-7-17-10-19)13-11-2-4-12(5-3-11)14(13)16(21)22/h7,9-14H,1-6,8H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSLYXUHSVULQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(C2C(=O)O)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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